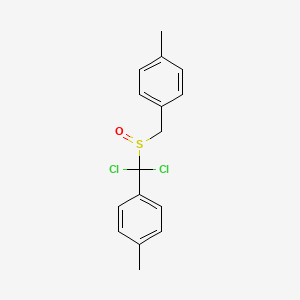
1-(Dichloro((4-methylbenzyl)sulfinyl)methyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dichloro((4-methylbenzyl)sulfinyl)methyl)-4-methylbenzene is an organic compound characterized by the presence of dichloro, sulfinyl, and methylbenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloro((4-methylbenzyl)sulfinyl)methyl)-4-methylbenzene typically involves multiple steps, starting with the preparation of the 4-methylbenzyl chloride. This is followed by the introduction of the sulfinyl group through a sulfoxidation reaction. The final step involves the chlorination of the intermediate compound to introduce the dichloro groups. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dichloro((4-methylbenzyl)sulfinyl)methyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The dichloro groups can be reduced to form the corresponding hydrocarbons.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
1-(Dichloro((4-methylbenzyl)sulfinyl)methyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Dichloro((4-methylbenzyl)sulfinyl)methyl)-4-methylbenzene involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The dichloro groups can participate in halogen bonding, affecting the compound’s binding affinity to various targets.
Comparaison Avec Des Composés Similaires
- 1-(Dichloro((4-methylbenzyl)sulfonyl)methyl)-4-methylbenzene
- 1-(Dichloro((4-methylbenzyl)thio)methyl)-4-methylbenzene
- 1-(Dichloro((4-methylbenzyl)oxy)methyl)-4-methylbenzene
Comparison: 1-(Dichloro((4-methylbenzyl)sulfinyl)methyl)-4-methylbenzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to sulfonyl, thio, and oxy analogs. The sulfinyl group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
50323-83-6 |
|---|---|
Formule moléculaire |
C16H16Cl2OS |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
1-[[dichloro-(4-methylphenyl)methyl]sulfinylmethyl]-4-methylbenzene |
InChI |
InChI=1S/C16H16Cl2OS/c1-12-3-7-14(8-4-12)11-20(19)16(17,18)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
Clé InChI |
MRLICAWPHBDRTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CS(=O)C(C2=CC=C(C=C2)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


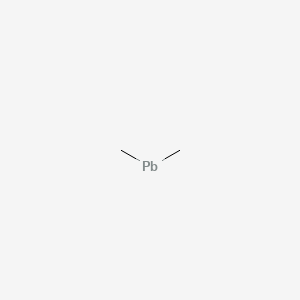


![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)

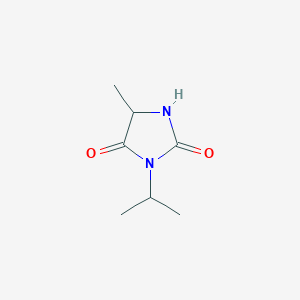
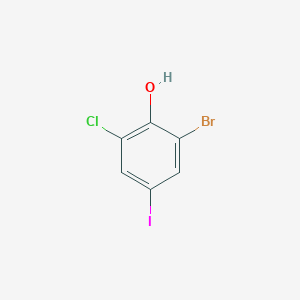
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
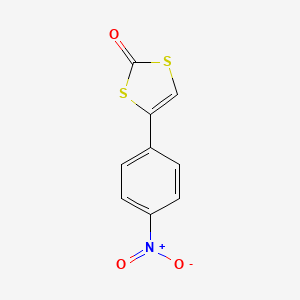
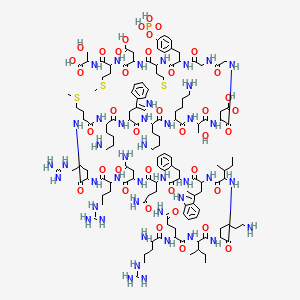
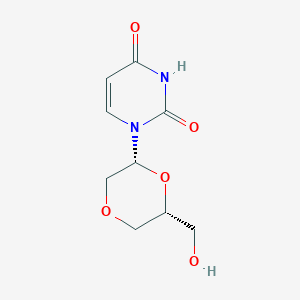

![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12809832.png)
